molecular formula C17H12Cl2N2O3 B2664525 [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate CAS No. 343374-65-2

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate

Cat. No.: B2664525
CAS No.: 343374-65-2
M. Wt: 363.19
InChI Key: IQXPSODCSZTNIV-UHFFFAOYSA-N
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Description

Oxazole is an important heterocyclic nucleus having a wide spectrum of biological activities . It is a doubly unsaturated 5-membered ring having one oxygen atom at position 1 and a nitrogen at position 3 separated by a carbon in-between .


Synthesis Analysis

The most common synthetic route used for 1,3,4-oxadiazole includes reactions of acid chlorides/carboxylic acids with acid hydrazides (or hydrazine) and direct cyclization of diacylhydrazines using dehydrating agents .


Molecular Structure Analysis

The structure of oxazole derivatives often exhibits C—H O intermolecular interactions . The structure is stabilized by π–π interactions between the oxazole and phenyl rings .


Chemical Reactions Analysis

The chemistry and biological study of heterocyclic compounds has been an interesting field for a long time . Substitution pattern in oxazole derivatives play a pivotal role in delineating the biological activities .


Physical and Chemical Properties Analysis

Oxazole was first prepared in 1947, has a boiling point of 69 °C and is a stable liquid at room temperature .

Scientific Research Applications

1. Agricultural Applications

  • Nanoparticle Delivery Systems for Fungicides: A study by Campos et al. (2015) highlights the use of solid lipid nanoparticles and polymeric nanocapsules as carrier systems for fungicides, including compounds similar to [5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate. These systems offer advantages in agricultural applications such as improved delivery and reduced environmental toxicity.

2. Anticancer and Antimicrobial Agents

  • Synthesis for Anticancer Activity: Research by Katariya et al. (2021) demonstrates the synthesis of novel biologically potent compounds with structures related to this compound for potential use as anticancer and antimicrobial agents.
  • Antitumor Properties: An older study by Stevens et al. (1984) investigates similar compounds for their antitumor properties, indicating potential applications in cancer treatment.

3. Corrosion Inhibition

  • Corrosion Inhibition in Metals: Research by Lagrenée et al. (2002) and Bentiss et al. (2007) show the use of triazole derivatives, similar to the subject compound, as corrosion inhibitors for metals in acidic media. This has significant implications for industrial applications.

4. Nonlinear Optical Properties

  • Optical Limiting Behavior: A study by Murthy et al. (2013) focuses on the synthesis of novel compounds with structures related to this compound to investigate their nonlinear optical properties, particularly their optical limiting behavior.

5. Lipase and α-Glucosidase Inhibition

  • Enzyme Inhibition for Therapeutic Applications: Research by Bekircan et al. (2015) explores the synthesis of novel heterocyclic compounds with potential therapeutic applications, particularly in inhibiting lipase and α-glucosidase.

6. Photophysical Characterization

  • Photophysical and Antimicrobial Properties: A study by Kattimani et al. (2013) synthesizes and characterizes novel triazolinone derivatives, structurally related to the subject compound, for their in vitro anticancer and antimicrobial properties.

Mechanism of Action

The mechanism of action of oxazole derivatives can vary widely depending on their specific structure and target. Some oxazole derivatives have been assessed as transthyretin (TTR) amyloid fibril inhibitors .

Future Directions

The utility of oxazole as intermediates for the synthesis of new chemical entities in medicinal chemistry have been increased in the past few years . Researchers around the globe are synthesizing various oxazole derivatives and screening them for their various biological activities .

Properties

IUPAC Name

[5-(4-chlorophenyl)-1,2-oxazol-3-yl]methyl N-(4-chlorophenyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12Cl2N2O3/c18-12-3-1-11(2-4-12)16-9-15(21-24-16)10-23-17(22)20-14-7-5-13(19)6-8-14/h1-9H,10H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IQXPSODCSZTNIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=NO2)COC(=O)NC3=CC=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12Cl2N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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